1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid (CAS: 661458-33-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 6-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc group serves to protect the secondary amine during synthetic processes, while the carboxylic acid at position 2 enables further functionalization, such as amide or ester bond formation, critical in pharmaceutical and organic synthesis .
Properties
IUPAC Name |
6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUJGIQMJDINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166006-41-1 | |
| Record name | rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid typically involves the reaction of 6-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like 3-methoxypropylamine can be used for nucleophilic substitution reactions.
Major Products
Deprotection: The major product of Boc deprotection is the free amine.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
Applications in Organic Synthesis
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid serves multiple roles in organic synthesis:
- Intermediate in Drug Development : The compound is utilized as an intermediate for synthesizing various pharmaceuticals, particularly those targeting neurological disorders .
- Building Block for Complex Molecules : It can be transformed into more complex structures through various chemical reactions, including amide coupling and deprotection strategies .
Pharmacological Potential
Although specific biological activities of this compound are not extensively documented, compounds containing piperidine rings are known for their pharmacological properties. They often interact with biological targets such as receptors and enzymes, indicating potential therapeutic applications .
Case Studies
Several studies have explored derivatives of piperidine compounds that share structural similarities with Boc-6-Methylpiperidine-2-carboxylic acid:
- Indole-2-Carboxamide Inhibitors : Research on indole derivatives has shown promising results against neurotropic alphaviruses, highlighting the importance of structural modifications similar to those found in piperidine derivatives .
- Lincomycin Derivatives : A study on lincomycin analogs demonstrated that modifications at the piperidine ring position could enhance antibacterial activity against resistant strains of Streptococcus pneumoniae .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected piperidine and heterocyclic carboxylic acids. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Analysis
Steric and Electronic Effects: The 4-isopropyl and 4,4-dimethyl analogs (CAS 1255664-97-1, 155302-06-0) introduce bulkier substituents at position 4, adjacent to the Boc group. The C3-carboxylic acid isomer (e.g., 1-(tert-Boc)-6-methylpiperidine-3-carboxylic acid) may exhibit divergent reactivity due to the shifted acid position, influencing hydrogen bonding and metal coordination .
Ring Structure and Conformation: The spiro compound (CAS 1373028-01-3) adopts a non-planar 5-azaspiro[2.5]octane scaffold, which reduces ring flexibility and may affect binding in biological systems . The 1,4-diazepane derivative (CAS N/A) features a 7-membered ring, altering solubility and conformational dynamics compared to the 6-membered piperidine .
Functional Group Diversity :
- The methoxycarbonyl-substituted analog (CAS N/A) adds an ester group, enhancing hydrophobicity and stability under acidic conditions compared to the target compound’s methyl group .
Biological Activity
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid (often abbreviated as Boc-6-Methylpiperidine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- CAS Number : 1427501-93-6
The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which may influence its interaction with biological targets.
Biological Activity
This compound has been investigated for several biological activities, including:
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties , particularly against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Studies have shown that the compound may possess anticancer activity . For instance, it has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The specific pathways involved often include modulation of apoptosis and cell cycle regulation.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects , potentially beneficial in the treatment of neurodegenerative diseases. It appears to influence pathways related to neuronal survival and inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Enhanced neuronal survival in vitro |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen evaluated various derivatives of piperidine carboxylic acids, including Boc-6-Methylpiperidine-2-carboxylic acid. The results demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for infectious diseases.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, Boc-6-Methylpiperidine-2-carboxylic acid was tested against several cancer cell lines. The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth through apoptotic pathways. This study highlights its potential as a lead compound for anticancer drug development.
Case Study 3: Neuroprotection
A recent thesis explored the neuroprotective effects of various piperidine derivatives, including Boc-6-Methylpiperidine-2-carboxylic acid. In vitro assays demonstrated that the compound could reduce oxidative stress-induced apoptosis in neuronal cells, suggesting mechanisms that warrant further exploration for neurodegenerative disease treatments.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by regioselective methylation at the 6-position. Key steps include:
- Boc Protection : Reacting 6-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or TEA. Optimal pH (8–9) prevents premature deprotection .
- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA or NaH) to ensure regioselectivity at the 6-position. Lower temperatures (−78°C to 0°C) minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (solvent: EtOAc/hexane) achieves >95% purity.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–90 | 97 | |
| Methylation | CH₃I, LDA, THF, −78°C | 70–75 | 95 | |
| Purification | Hexane/EtOAc (3:1) | N/A | >95 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.4–1.5 ppm, singlet), piperidine protons (δ 1.8–3.2 ppm), and carboxylic acid proton (broad, δ 10–12 ppm). Methyl groups at the 6-position appear as a triplet (δ 1.2–1.3 ppm) .
- ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm).
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN). Retention time varies with gradient; typical purity ≥95% .
- Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ ion. Expected m/z: Calculated for C₁₂H₂₁NO₄: 267.15 .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
- Hazard Mitigation :
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (solvent: EtOAc/pentane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .
- Flack Parameter : Apply the Flack x parameter to determine absolute configuration. Values near 0 or 1 confirm enantiopurity; intermediate values suggest twinning or centrosymmetry .
Q. Table 2: Crystallographic Data Example
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| R-factor | <0.05 | |
| Flack x | 0.02(2) |
Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?
Methodological Answer: Racemization at the 2-carboxylic acid position can occur during Boc removal (e.g., with TFA/DCM). Mitigation methods:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. Table 3: Stability Profile
| Condition | Degradation (%) | Method | Source |
|---|---|---|---|
| TFA/DCM, 0°C, 2 hrs | <2 | HPLC | |
| pH 2, 25°C, 1 hr | 95 | NMR | |
| 60°C in DMSO, 24 hrs | 5 | HPLC |
Q. What computational methods predict the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model activation energies for carbodiimide-mediated coupling (e.g., EDC/HOBt). The 2-carboxylic acid’s steric hindrance from the 6-methyl group reduces reactivity compared to unsubstituted analogs .
- MD Simulations : CHARMM force fields assess conformational flexibility; the methyl group restricts piperidine ring puckering, influencing nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
